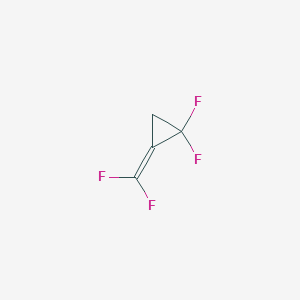
2-(Difluoromethylidene)-1,1-difluorocyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethylidene)-1,1-difluorocyclopropane is a unique organofluorine compound characterized by the presence of two difluoromethylidene groups attached to a cyclopropane ring. This compound is of significant interest in the field of organic chemistry due to its unusual structure and reactivity, which make it a valuable building block for the synthesis of various fluorinated compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethylidene)-1,1-difluorocyclopropane typically involves the use of difluoromethyl phenyl sulfone as a difluoromethylidene equivalent. This method allows for the efficient transformation of primary alkyl halides into 1,1-difluoro-1-alkenes through a nucleophilic substitution-elimination strategy . The reaction conditions often involve the use of a fluorine-bearing nucleophile, such as CF3, which substitutes the halogen atom of the alkyl halide, followed by an elimination step to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution-elimination strategies. The use of advanced fluorination techniques and reagents, such as difluorocarbene reagents, can streamline the production process and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethylidene)-1,1-difluorocyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form difluorinated products.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions include various difluorinated alkenes, cyclopropanes, and other fluorinated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Difluoromethylidene)-1,1-difluorocyclopropane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules and polymers.
Biology: Investigated for its potential use in the development of fluorinated biomolecules and probes.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and other bioactive compounds.
Industry: Utilized in the production of advanced materials, such as fluorinated coatings and high-performance polymers
Mechanism of Action
The mechanism of action of 2-(Difluoromethylidene)-1,1-difluorocyclopropane involves its ability to participate in various chemical reactions due to the presence of highly reactive difluoromethylidene groups. These groups can interact with molecular targets and pathways, leading to the formation of stable fluorinated products. The compound’s unique structure allows it to act as a versatile intermediate in the synthesis of a wide range of fluorinated compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Difluoromethylidene)-1,1-difluorocyclopropane include:
1,1-Difluoro-1-alkenes: Compounds with similar difluoromethylidene groups attached to alkenes.
Difluoromethyl phenyl sulfone: A precursor used in the synthesis of this compound.
Uniqueness
The uniqueness of this compound lies in its cyclopropane ring structure combined with difluoromethylidene groups, which imparts distinct reactivity and stability.
Properties
CAS No. |
74687-12-0 |
|---|---|
Molecular Formula |
C4H2F4 |
Molecular Weight |
126.05 g/mol |
IUPAC Name |
2-(difluoromethylidene)-1,1-difluorocyclopropane |
InChI |
InChI=1S/C4H2F4/c5-3(6)2-1-4(2,7)8/h1H2 |
InChI Key |
BLPKQXIWECKWND-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(F)F)C1(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



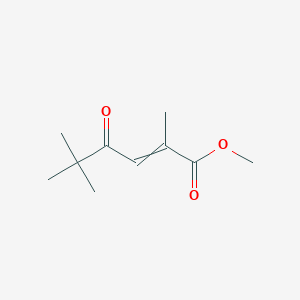
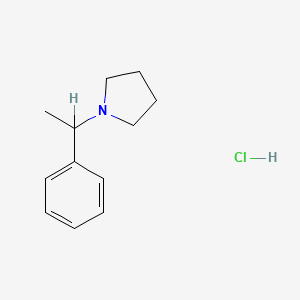
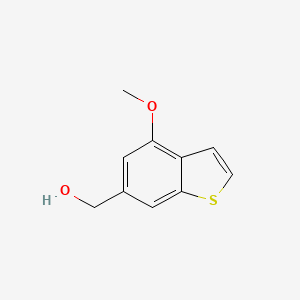
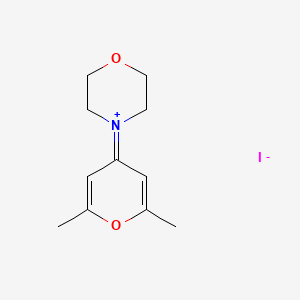
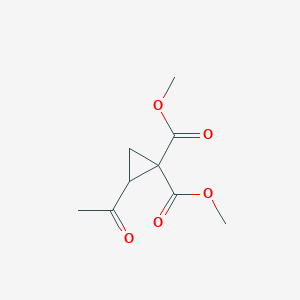
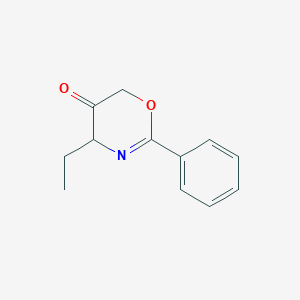

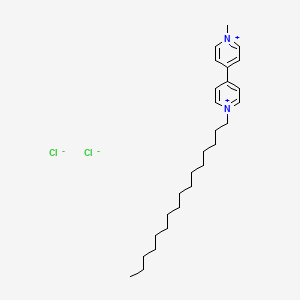
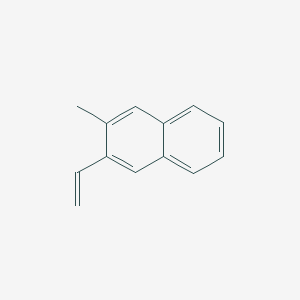
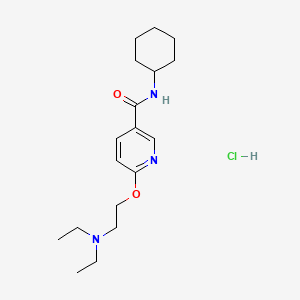

![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)
![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
